molecular formula C12H7N3O2 B12683955 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- CAS No. 148190-33-4

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)-

Cat. No.: B12683955
CAS No.: 148190-33-4
M. Wt: 225.20 g/mol
InChI Key: XQPIGJLCXQQUCM-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)-: is a heterocyclic compound that belongs to the pyrano-pyridine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction typically proceeds via a domino Knoevenagel-intramolecular Michael reaction sequence, creating multiple bonds and rings in a single step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrazinyl group at the 2-position of the pyran ring in 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- imparts unique chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

148190-33-4

Molecular Formula

C12H7N3O2

Molecular Weight

225.20 g/mol

IUPAC Name

2-pyrazin-2-ylpyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C12H7N3O2/c16-9-6-11(8-7-13-4-5-14-8)17-10-2-1-3-15-12(9)10/h1-7H

InChI Key

XQPIGJLCXQQUCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=NC=CN=C3)N=C1

Origin of Product

United States

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